2-fluoro-3-iodopyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodopyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, along with a carboxylic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-iodopyridine-4-carboxylic acid typically involves the fluorination and iodination of pyridine derivatives. One common method includes the reaction of 3-iodopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-fluoro-3-substituted pyridine-4-carboxylic acids.
Coupling: Formation of biaryl or alkyne-substituted pyridine derivatives.
Oxidation/Reduction: Formation of carboxylates or alcohols, respectively.
Scientific Research Applications
2-Fluoro-3-iodopyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-3-iodopyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodopyridine-3-carboxylic acid
- 2-Fluoro-3-bromopyridine
- 2-Fluoro-3-chloropyridine
Uniqueness
2-Fluoro-3-iodopyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, which can influence its reactivity and biological activity. The presence of the carboxylic acid group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1803819-34-2 |
---|---|
Molecular Formula |
C6H3FINO2 |
Molecular Weight |
267.00 g/mol |
IUPAC Name |
2-fluoro-3-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) |
InChI Key |
APUPFQOLZXACNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.